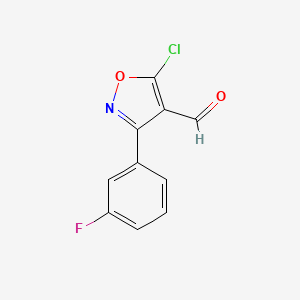

5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde

Description

5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole core substituted with a chlorine atom at position 5, a 3-fluorophenyl group at position 3, and a carbaldehyde functional group at position 4. The molecular formula is C₁₀H₅ClFNO₂, with a calculated molecular weight of 215.6 g/mol. The 3-fluorophenyl substituent introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions, while the carbaldehyde group provides a site for further chemical modifications, such as condensation reactions.

Properties

IUPAC Name |

5-chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2/c11-10-8(5-14)9(13-15-10)6-2-1-3-7(12)4-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUPKOIZIAGTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=C2C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-fluorobenzonitrile with chloroacetyl chloride in the presence of a base can yield the desired oxazole ring. Subsequent oxidation steps can introduce the aldehyde functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are both efficient and environmentally benign are often employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carboxylic acid.

Reduction: 5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery programs.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: Dichlorophenyl derivatives (e.g., 3,5-dichlorophenyl) exhibit higher molecular weights (~276 g/mol) due to additional chlorine atoms, enhancing lipophilicity and steric bulk .

Electronic and Steric Modifications: Fluorine at the meta position (3-fluorophenyl) in the target compound provides moderate electron-withdrawing effects, while para-fluorine (4-fluorophenyl) may alter dipole moments and binding interactions .

Purity and Applications :

- High-purity compounds (≥97%) are prioritized in pharmaceutical manufacturing for reproducibility and safety .

- The furan-substituted derivative (95% purity) is primarily used in exploratory research due to its heteroaromatic versatility .

Research Findings and Trends

- Pharmaceutical Relevance : Dichlorophenyl and fluorophenyl derivatives are frequently employed in kinase inhibitor and antimicrobial agent development due to their ability to modulate target affinity and metabolic stability .

- Synthetic Flexibility : The carbaldehyde group enables facile derivatization, such as forming hydrazones or Schiff bases, which are critical in prodrug design .

- Halogen Positioning : Compounds with ortho -halogens (e.g., 4-chloro-2-fluorophenyl) may exhibit steric hindrance, affecting conformational flexibility and binding kinetics .

Biological Activity

5-Chloro-3-(3-fluorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound notable for its oxazole ring structure, which incorporates chlorine and fluorine substituents. This unique configuration suggests significant potential for biological activity, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has a molecular formula of and a molecular weight of approximately 225.6 g/mol. The structural features include:

- Oxazole Ring : A five-membered ring containing nitrogen and oxygen.

- Substituents : A chlorine atom at position 5 and a fluorine atom attached to the phenyl group at position 3.

- Aldehyde Group : Present at position 4, allowing for various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The aldehyde functionality enables it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function. This interaction is critical for understanding the compound's mechanism of action in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown moderate to good activity against various Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from to µM against Bacillus subtilis and to µM against Escherichia coli .

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines, including HepG2 (liver cancer) and Caco-2 (colon cancer). The presence of the chloro group has been linked to enhanced cytotoxicity, with IC50 values indicating effective inhibition of cancer cell proliferation .

Case Studies

- Anti-Alzheimer's Potential : In studies focusing on neuroprotective effects, compounds with similar structures exhibited significant inhibition of acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease pathology . The compound's ability to modulate neurotransmitter levels suggests potential therapeutic applications in neurodegenerative diseases.

- Antioxidant Activity : Research has demonstrated that derivatives of oxazole compounds can outperform standard antioxidants like α-tocopherol in terms of radical scavenging activity . This property is crucial for developing new antioxidant therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions followed by functional group modifications. Common synthetic routes include:

- Cyclization : Reaction of appropriate precursors under controlled conditions.

- Functional Modifications : Utilizing reagents such as potassium permanganate or sodium borohydride for further transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.